D-Lyxose-d-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose-d-1 is a rare sugar that belongs to the group of aldopentoses. It is a monosaccharide with the chemical formula C5H10O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Lyxose-d-1 can be synthesized through enzymatic methods, which are preferred over chemical synthesis due to their high specificity, moderate reaction conditions, and sustainability . One common method involves the use of D-lyxose isomerase, an enzyme that catalyzes the reversible isomerization between D-xylulose and D-lyxose . The reaction typically occurs under mild conditions, such as a pH of 7.0 and a temperature of 50°C, with the presence of metal ions like CoCl2 and MnCl2 to enhance enzyme activity .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation and biocatalysis. Microorganisms such as Escherichia coli can be genetically engineered to overexpress D-lyxose isomerase, facilitating large-scale production . The process is optimized to achieve high yields and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose-d-1 undergoes various chemical reactions, including oxidation, reduction, and isomerization . These reactions are essential for its conversion into other valuable compounds.
Common Reagents and Conditions
Isomerization: The isomerization reaction is catalyzed by D-lyxose isomerase, typically in the presence of metal ions like CoCl2 and MnCl2.
Major Products
Oxidation: Oxidation of this compound produces D-lyxonic acid.
Reduction: Reduction yields D-lyxitol, a sugar alcohol.
Isomerization: Isomerization results in the formation of D-xylulose.
Scientific Research Applications
D-Lyxose-d-1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a precursor for the synthesis of other rare sugars and complex carbohydrates.
Biology: This compound serves as a substrate for studying enzyme kinetics and metabolic pathways.
Medicine: It is a key component in the production of antiviral and anticancer drugs.
Industry: This compound is utilized in the production of functional foods, cosmetics, and nutraceuticals.
Mechanism of Action
The mechanism of action of D-Lyxose-d-1 involves its interaction with specific enzymes and metabolic pathways . D-Lyxose isomerase catalyzes the isomerization of this compound to D-xylulose, which can then enter various metabolic pathways . The enzyme’s active site binds to the substrate, facilitating the conversion through a series of intermediate states .
Comparison with Similar Compounds
D-Lyxose-d-1 is compared with other similar compounds, such as D-xylulose, D-mannose, and L-ribose .
D-xylulose: An isomer of this compound, involved in similar metabolic pathways.
D-mannose: Another aldose sugar with different applications in medicine and industry.
L-ribose: A rare sugar used in the synthesis of nucleoside analogs for antiviral drugs.
This compound is unique due to its specific enzymatic conversion and potential for producing functional sugars with various applications .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2S,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3D |
InChI Key |
PYMYPHUHKUWMLA-JENQBIBLSA-N |
Isomeric SMILES |
[2H][C@@](C=O)([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.